
セフポドキシムナトリウム
概要
説明
Cefpodoxime is an oral, third-generation cephalosporin antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, with notable exceptions including Pseudomonas aeruginosa, Enterococcus, and Bacteroides fragilis . Cefpodoxime is commonly used to treat infections such as acute otitis media, pharyngitis, sinusitis, and gonorrhea .
科学的研究の応用
Clinical Applications
Cefpodoxime sodium is indicated for the treatment of various infections, including:
- Respiratory Tract Infections : Effective against pneumonia, bronchitis, and sinusitis.
- Ear Infections : Commonly used for acute otitis media.
- Skin and Soft Tissue Infections : Treats skin infections caused by susceptible bacteria.
- Urinary Tract Infections : Utilized for uncomplicated bladder infections.
- Sexually Transmitted Infections : Effective in treating gonorrhea .
Pharmacokinetics
The pharmacokinetic profile of cefpodoxime sodium reveals important information regarding its absorption, distribution, metabolism, and excretion:
- Absorption : Cefpodoxime is absorbed well when taken orally and is converted to its active form, cefpodoxime, in the gastrointestinal tract. Its absorption is enhanced in the presence of food or lower gastric pH .
- Distribution : The drug distributes effectively throughout body tissues, with significant concentrations observed in skin blister fluid after administration.
- Metabolism : Cefpodoxime undergoes minimal hepatic metabolism and is primarily eliminated through renal pathways.
- Half-Life : The elimination half-life varies between 2.09 to 4.2 hours depending on renal function .
Case Study 1: Efficacy in Canine Bacterial Pyoderma
A study comparing the efficacy of cefpodoxime proxetil (the prodrug form) with cephalexin in treating bacterial pyoderma in dogs demonstrated high success rates. Out of 63 dogs treated with cefpodoxime proxetil, 96.8% showed clinical improvement compared to 93.9% for cephalexin. This indicates that cefpodoxime proxetil is non-inferior to cephalexin for this condition .
Treatment Group | Success Rate (%) | Treatment Failures (%) |
---|---|---|
Cefpodoxime Proxetil | 96.8 | 3.2 |
Cephalexin | 93.9 | 6.1 |
Case Study 2: Pharmacokinetic Assessment in Diabetic Rats
In an experimental study conducted on diabetic rats, cefpodoxime sodium was administered both orally and intravenously to evaluate its pharmacokinetics under diabetic conditions. The results highlighted altered absorption rates and plasma concentrations compared to non-diabetic controls, emphasizing the need for careful dosing adjustments in diabetic patients .
Microbiological Applications
Cefpodoxime sodium plays a crucial role in microbiological applications as well:
- Antimicrobial Susceptibility Testing : It is used in clinical laboratories for antimicrobial susceptibility tests (AST), assisting microbiologists in determining effective treatment options against various pathogens .
- Resistance Patterns : Continuous monitoring of resistance patterns is essential as some bacteria develop resistance mechanisms against cefpodoxime, particularly through β-lactamase production .
作用機序
セフポドキシムは、細菌の細胞壁合成を阻害することにより、抗菌作用を発揮します。それは、ペニシリン結合タンパク質3(PBP 3)に優先的に結合し、細菌の細胞壁の主要な成分であるペプチドグリカンを阻害します。 これにより、細胞溶解が起こり、細菌が死滅します 。 セフポドキシムプロキセチルの加水分解後に生成されるセフポドキシムの活性代謝物が、その抗菌活性を担っています .
生化学分析
Biochemical Properties
Cefpodoxime sodium inhibits the synthesis of peptidoglycan in bacterial cell walls . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Cellular Effects
Cefpodoxime sodium has a wide range of effects on various types of cells. It is known to inhibit bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Molecular Mechanism
The bactericidal activity of Cefpodoxime sodium results from its inhibition of cell wall synthesis. The active metabolite of Cefpodoxime sodium binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls .
Temporal Effects in Laboratory Settings
Cefpodoxime sodium has an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure
Dosage Effects in Animal Models
The dose of Cefpodoxime sodium for dogs is typically 2.3 to 4.5 mg per pound of body weight based on the type and severity of infection . It is usually prescribed for a period of 5 to 7 days, but it can be given for up to 10 days if needed .
Metabolic Pathways
Cefpodoxime sodium is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration of 100 mg of Cefpodoxime proxetil to fasting subjects, approximately 50% of the administered Cefpodoxime dose was absorbed systemically .
Transport and Distribution
Cefpodoxime sodium has good tissue penetration, including lung and tonsils, and penetrates into pleural fluid
準備方法
Synthetic Routes and Reaction Conditions: Cefpodoxime is synthesized through a multi-step process involving the condensation of 7-aminocephalosporanic acid (7-ACA) with various side chains. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.
Esterification: The resulting compound is esterified to produce cefpodoxime proxetil, a prodrug that is converted to cefpodoxime in the body.
Industrial Production Methods: Industrial production of cefpodoxime involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis steps similar to those described above. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade cefpodoxime .
化学反応の分析
Types of Reactions: Cefpodoxime undergoes various chemical reactions, including:
Hydrolysis: The ester group in cefpodoxime proxetil is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: Cefpodoxime can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.
Substitution: Cefpodoxime can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of water.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Often involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Produces the active cefpodoxime.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions.
Substitution: Results in substituted cefpodoxime derivatives with potential modifications to its antibacterial activity.
類似化合物との比較
セフポドキシムは、セフィキシム、セフロキシム、セフォタキシムなどの他のセファロスポリンと比較されます。
セフィキシム: 同様の活性スペクトルですが、一部のグラム陽性菌に対する効果は劣ります。
セフロキシム: β-ラクタマーゼ産生菌に対してより効果的ですが、グラム陰性菌に対しては効果が劣ります。
セフォタキシム: 同様の活性スペクトルですが、主に静脈内投与に使用されます
ユニークさ: セフポドキシムは、経口バイオアベイラビリティが高く、幅広い活性スペクトルを持っているため、様々な感染症の治療に適した汎用性の高い抗生物質です。 β-ラクタマーゼ酵素の存在下で安定していることも、耐性菌株に対する有効性に貢献しています .
類似化合物:
- セフィキシム
- セフロキシム
- セフォタキシム
特性
Key on ui mechanism of action |
Cefpodoxime is active against a wide spectrum of Gram-positive and Gram-negative bacteria. Cefpodoxime is stable in the presence of beta-lactamase enzymes. As a result, many organisms resistant to penicillins and cephalosporins, due to their production of beta-lactamase, may be susceptible to cefpodoxime. Cefpodoxime is inactivated by certain extended spectrum beta-lactamases. The bactericidal activity of cefpodoxime results from its inhibition of cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls. |
---|---|
CAS番号 |
82619-04-3 |
分子式 |
C15H17N5NaO6S2 |
分子量 |
450.5 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/b19-8-;/t9-,13-;/m1./s1 |
InChIキー |
CQHUQKSVVNWKKT-XYNKDNFRSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
異性体SMILES |
COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
正規SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O.[Na] |
外観 |
Solid powder |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
1.85e-01 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cefpodoxime sodium; R 3746; R-3746; R3746; R 3763; R-3763; R3763; U 76253A; U-76253A; U76253A; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。